莫非替莫酚 N-氧化物

描述

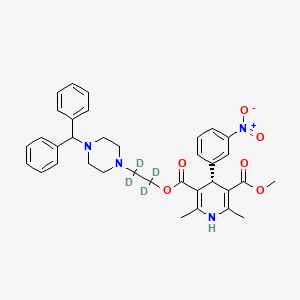

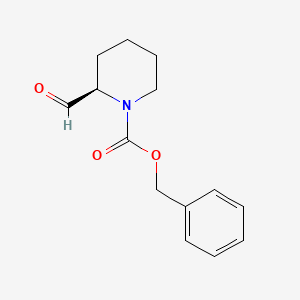

Mycophenolate mofetil N-oxide is a derivative of mycophenolate mofetil, an immunosuppressive agent widely used in organ transplantation and autoimmune diseases. This compound is known for its ability to inhibit lymphocyte proliferation, making it a valuable tool in preventing organ rejection and treating various autoimmune conditions.

科学研究应用

Mycophenolate mofetil N-oxide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction reactions.

Biology: Investigated for its effects on cellular processes, particularly in lymphocytes.

Medicine: Explored for its potential in treating autoimmune diseases and preventing organ rejection.

Industry: Utilized in the development of new immunosuppressive drugs and formulations

作用机制

Target of Action

Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), which is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) . IMPDH is a rate-limiting enzyme in the de novo synthesis of guanosine nucleotides . This enzyme is more prevalent in T and B lymphocytes, making them more susceptible to the effects of MPA .

Mode of Action

MMF inhibits the enzymatic activity of IMPDH, leading to a reduction in the synthesis of guanosine nucleotides . This results in a more potent cytostatic effect on lymphocytes than on other cell types . By depleting guanosine nucleotides, MPA suppresses the production of nitric oxide by inducible NO synthase (iNOS) without affecting the activity of constitutive NO synthases . This leads to a decrease in the production of tissue-damaging peroxynitrite .

Biochemical Pathways

The inhibition of IMPDH by MPA leads to a depletion of guanosine nucleotides, which in turn suppresses the glycosylation and expression of adhesion molecules . This results in a decrease in the recruitment of lymphocytes and monocytes into sites of inflammation . Additionally, MPA can induce apoptosis of activated T-lymphocytes, which may eliminate clones of cells responding to antigenic stimulation .

Pharmacokinetics

MMF is rapidly absorbed following oral administration and is hydrolyzed to MPA, the active metabolite . The oral bioavailability of MPA after MMF administration ranges from 80.7% to 94% . The mean elimination half-life of the drug is 9 to 17 hours . In blood, MPA is up to 97% albumin-bound . MMF that escapes initial intestinal hydrolysis enters into the liver via the portal vein and gets converted to MPA in the hepatocytes .

Result of Action

The primary result of MMF’s action is the suppression of the immune response, which is why it is used as an immunosuppressant in organ transplantation . By inhibiting IMPDH, MMF prevents the proliferation of T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation . This makes MMF effective in preventing organ rejection after hepatic, renal, and cardiac transplants .

Action Environment

The action of MMF can be influenced by various environmental factors. For instance, the bioavailability of MPA can be significantly reduced when taken with a high-fat meal . Therefore, to increase absorption, MMF should be taken on an empty stomach . Additionally, certain drugs, such as proton pump inhibitors and iron/magnesium oxide, can affect the pharmacokinetics of MMF .

生化分析

Biochemical Properties

Mycophenolate mofetil N-oxide, like its parent compound MMF, is likely to interact with the enzyme IMPDH . IMPDH plays a key role in the de novo synthesis of guanine nucleotides . By inhibiting IMPDH, Mycophenolate mofetil N-oxide may deplete guanosine nucleotides, thereby suppressing the proliferation of lymphocytes .

Cellular Effects

The primary cellular effect of Mycophenolate mofetil N-oxide is the inhibition of lymphocyte proliferation . This is particularly relevant in the context of organ transplantation, where the suppression of the immune response can prevent organ rejection . The compound may also have effects on other cell types, but these are less well understood.

Molecular Mechanism

The molecular mechanism of action of Mycophenolate mofetil N-oxide involves the inhibition of the enzyme IMPDH . This results in the depletion of guanosine nucleotides and the suppression of lymphocyte proliferation

Metabolic Pathways

Mycophenolate mofetil N-oxide is likely metabolized in the liver, similar to MMF It is known that MMF is metabolized to mycophenolic acid, which is the active form of the drug . It is possible that Mycophenolate mofetil N-oxide undergoes similar metabolic transformations.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolate mofetil N-oxide typically involves the oxidation of mycophenolate mofetil. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 40°C to ensure optimal yield .

Industrial Production Methods: Industrial production of mycophenolate mofetil N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

化学反应分析

Types of Reactions: Mycophenolate mofetil N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form additional oxidative derivatives.

Reduction: It can be reduced back to mycophenolate mofetil using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly at the morpholinoethyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetonitrile at 40°C.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Further oxidized derivatives of mycophenolate mofetil.

Reduction: Mycophenolate mofetil.

Substitution: Substituted derivatives at the morpholinoethyl group.

相似化合物的比较

Mycophenolate mofetil: The parent compound, widely used in immunosuppressive therapy.

Mycophenolic acid: The active metabolite of mycophenolate mofetil.

Cyclophosphamide: Another immunosuppressive agent used in similar therapeutic contexts.

Uniqueness: Mycophenolate mofetil N-oxide is unique due to its specific oxidative modification, which may confer distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to its parent compound .

属性

IUPAC Name |

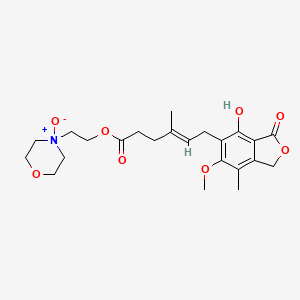

2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDAMCFHWPXNAW-SYZQJQIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176940 | |

| Record name | Mycophenolate mofetil N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224052-51-1 | |

| Record name | Mycophenolate mofetil N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224052511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolate mofetil N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCOPHENOLATE MOFETIL N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E48LN85F8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)